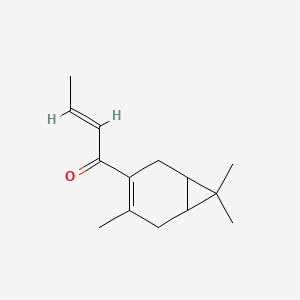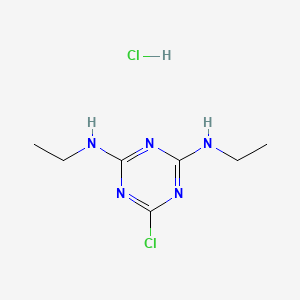
Cobaltous gluconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobaltous gluconate, also known as cobalt(II) gluconate, is a chemical compound composed of cobalt and gluconic acid. It is a coordination complex where cobalt is in the +2 oxidation state. This compound is often used in various scientific and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobaltous gluconate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) sulfate, with gluconic acid. The reaction typically occurs in an aqueous solution under controlled pH conditions to ensure the formation of the desired complex. The general reaction is as follows:
CoCl2+2C6H11O7→Co(C6H11O7)2+2HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Cobaltous gluconate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to cobalt metal in the presence of strong reducing agents.
Substitution: Ligand exchange reactions where gluconate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas under elevated temperatures.
Substitution: Various ligands such as ammonia or ethylenediamine in aqueous solutions.
Major Products
Oxidation: Cobalt(III) complexes.
Reduction: Metallic cobalt.
Substitution: New cobalt complexes with different ligands.
Applications De Recherche Scientifique
Cobaltous gluconate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of cobalt-based catalysts and nanomaterials.
Biology: Investigated for its role in enzyme activity and as a trace element in biological systems.
Medicine: Explored for its potential use in medical imaging and as a supplement in cobalt deficiency.
Industry: Utilized in the production of cobalt-based pigments and as an additive in electroplating solutions.
Mécanisme D'action
The mechanism of action of cobaltous gluconate involves its ability to interact with various biological molecules and enzymes. Cobalt ions can coordinate with oxygen and nitrogen atoms in biological molecules, influencing their structure and function. This coordination can affect enzyme activity, cellular respiration, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cobalt(II) chloride
- Cobalt(II) sulfate
- Cobalt(II) acetate
Comparison
Cobaltous gluconate is unique due to its gluconate ligands, which provide additional stability and solubility in aqueous solutions compared to other cobalt(II) salts. This makes it particularly useful in biological and medical applications where solubility and stability are crucial .
Propriétés
Numéro CAS |
3791-65-9 |
|---|---|
Formule moléculaire |
C12H22CoO14 |
Poids moléculaire |
449.23 g/mol |
Nom IUPAC |
cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Co/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |
Clé InChI |
BMJZVKPTRWYLKB-IYEMJOQQSA-L |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Co+2] |
SMILES canonique |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12689332.png)



